molecular formula C15H14O3 B8478291 Ethyl 5-phenylsalicylate

Ethyl 5-phenylsalicylate

Cat. No.: B8478291
M. Wt: 242.27 g/mol
InChI Key: WFDNZBPCPYBMIJ-UHFFFAOYSA-N
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Description

Ethyl 5-phenylsalicylate is an aromatic ester derivative of salicylic acid, characterized by a phenyl substituent at the 5-position of the benzene ring and an ethoxycarbonyl group at the 2-position. Salicylate esters are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their anti-inflammatory, antimicrobial, and UV-absorbing properties . The phenyl group at the 5-position likely enhances lipophilicity and stability compared to simpler derivatives, influencing solubility and reactivity .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 2-hydroxy-5-phenylbenzoate

InChI

InChI=1S/C15H14O3/c1-2-18-15(17)13-10-12(8-9-14(13)16)11-6-4-3-5-7-11/h3-10,16H,2H2,1H3

InChI Key

WFDNZBPCPYBMIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Stability

Ethyl salicylate derivatives undergo pH-dependent hydrolysis :

  • Acidic conditions : Slow hydrolysis via protonation of the ester carbonyl.

  • Alkaline conditions : Rapid cleavage of the ester bond to form salicylate and phenol derivatives .

Degradation Kinetics of Phenyl Salicylate in 50% Ethanol

pHHalf-life (23°C)Degradation Pathways
3.22934 daysTransesterification → ethyl salicylate
6.3178 daysHydrolysis → salicylic acid + phenol
8.46.6 daysDominant hydrolysis

Hydrolysis rates decrease with lower pH and temperature .

Thermal Decomposition

Heating phenyl salicylate derivatives above 200°C induces decarboxylation and dimerization :

  • Phenyl salicylate decomposes to xanthone and CO₂ at 220°C :

    2C6H5O2C6H4OH2C6H5OH+O[C6H4]2CO+CO22\,\text{C}_6\text{H}_5\text{O}_2\text{C}_6\text{H}_4\text{OH}\rightarrow 2\,\text{C}_6\text{H}_5\text{OH}+\text{O}[\text{C}_6\text{H}_4]_2\text{CO}+\text{CO}_2
  • Ethyl esters may follow similar pathways, forming substituted coumarins or aromatic ketones.

Enzymatic and Metabolic Reactions

While ethyl 5-phenylsalicylate-specific data are lacking, related salicylate esters (e.g., 2-ethylhexyl salicylate) undergo hepatic oxidation and conjugation :

  • Phase I metabolism : Hydroxylation at positions 2, 4, 5, or 6, followed by oxidation to ketones or carboxylic acids .

  • Phase II metabolism : Glucuronidation (60–70%) and sulfation (20–30%) dominate excretion .

Metabolite Profile of 2-Ethylhexyl Salicylate in Humans

MetaboliteUrinary Excretion (%)Plasma Half-life (h)
Parent compound0.00766.6
5-OH-EHS0.00337.9
5cx-EPS0.00339.4

Photochemical Reactions

Phenyl salicylate derivatives absorb UV light (290–325 nm), leading to:

  • Trans → cis isomerization of the ester group.

  • Radical formation under prolonged UV exposure, potentially degrading into phenolic byproducts .

Catalytic Transesterification

Ultrasonic-assisted synthesis improves reaction efficiency for phenyl esters:

  • Ultrasonic stirring (30 min) achieves 19 g yield vs. conventional stirring (180 min, 16.8 g) .

Reaction Optimization

ParameterUltrasonicConventional
Time (min)30180
Yield (g)1916.8

Comparison with Similar Compounds

Ethyl 5-Nitro Salicylate (CAS: N/A, )

  • Structure: Features a nitro (-NO₂) group at the 5-position instead of phenyl.
  • Properties : The electron-withdrawing nitro group reduces electron density on the aromatic ring, increasing reactivity in electrophilic substitutions. This compound is used in synthetic chemistry for nitro-group reductions or as an intermediate in drug synthesis.
  • Applications : Precursor for antibiotics and enzyme inhibitors due to its nitro functionality .

Methyl 5-Acetylsalicylate (CAS: 16475-90-4, )

  • Structure : Contains a methyl ester and acetyl (-COCH₃) group at the 5-position.
  • Properties : The acetyl group enhances metabolic stability and may influence bioavailability. Its molecular weight (C₁₀H₁₀O₄, 194.18 g/mol) and logP (calculated ~2.1) suggest moderate lipophilicity.
  • Applications : Used in drug formulations requiring controlled release or as a UV filter in cosmetics .

Ethyl Salicylate (CAS: 118-61-6, )

  • Properties : Lower molecular weight (166.17 g/mol) and higher volatility compared to 5-substituted derivatives. Exhibits acute toxicity (H302: harmful if swallowed) and aquatic chronic hazards (H412) .
  • Applications : Common in fragrances, topical analgesics, and as a flavoring agent.

2-Hydroxyethyl Salicylate (CAS: 87-28-5, )

  • Structure : Substituted with a hydroxyethyl group instead of phenyl.
  • Properties: Increased polarity due to the hydroxyl group, improving water solubility. Classified as non-hazardous in the provided data .
  • Applications : Used in dermatological formulations for enhanced skin penetration.

Physicochemical and Analytical Comparisons

Table 1: Key Properties of Ethyl 5-Phenylsalicylate and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent LogP* Applications
This compound C₁₅H₁₄O₃ 242.27 N/A 5-Ph ~3.5 Drug intermediates, UV filters
Ethyl 5-nitro salicylate C₉H₉NO₅ 211.17 N/A 5-NO₂ ~2.8 Antibiotic synthesis
Methyl 5-acetylsalicylate C₁₀H₁₀O₄ 194.18 16475-90-4 5-COCH₃ ~2.1 Controlled-release drugs
Ethyl salicylate C₉H₁₀O₃ 166.17 118-61-6 None ~2.3 Fragrances, analgesics
2-Hydroxyethyl salicylate C₉H₁₀O₄ 182.17 87-28-5 2-OCH₂CH₂OH ~1.7 Dermatological agents

*LogP values estimated using computational tools (e.g., PubChem).

Research Findings and Functional Insights

Analytical Characterization

  • FTIR Spectroscopy: Salicylate esters exhibit characteristic peaks for ester carbonyl (~1700 cm⁻¹) and phenolic -OH (~3200 cm⁻¹). Phenyl substituents introduce aromatic C-H stretching (~3050 cm⁻¹) .
  • Chromatography : HPLC methods using Purospher® STAR columns effectively separate 5-substituted salicylates based on polarity differences .

Q & A

Q. How can interdisciplinary teams collaborate to explore this compound’s potential in materials science?

  • Establish shared protocols for cross-validation (e.g., UV stability tests in both pharmacological and polymer matrices). Use collaborative platforms (e.g., GitHub for code sharing) to integrate computational chemistry and experimental data .

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